molecular formula C8H4BrF3N2O B1376956 6-Bromo-4-(trifluoromethoxy)-1H-benzimidazole CAS No. 1417341-57-1

6-Bromo-4-(trifluoromethoxy)-1H-benzimidazole

Cat. No.: B1376956
CAS No.: 1417341-57-1
M. Wt: 281.03 g/mol
InChI Key: CIGMYRFVVXRNFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-(trifluoromethoxy)-1H-benzimidazole (CAS 1417341-57-1) is a high-value benzimidazole derivative with the molecular formula C8H4BrF3N2O and a molecular weight of 281.03 g/mol . This compound serves as a versatile building block in medicinal chemistry and drug discovery, particularly for the synthesis of more complex molecules targeting a range of diseases . The benzimidazole scaffold is recognized as a "privileged" structure in pharmaceutical research due to its widespread recurrence in bioactive compounds . Its derivatives are frequently investigated for diverse pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory applications . The presence of both bromo and trifluoromethoxy substituents on the benzimidazole core makes this molecule a key intermediate for structure-activity relationship (SAR) studies and further functionalization via cross-coupling reactions . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

6-bromo-4-(trifluoromethoxy)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2O/c9-4-1-5-7(14-3-13-5)6(2-4)15-8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGMYRFVVXRNFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC=N2)OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via 4-(Trifluoromethoxy)-1,2-phenylenediamine

One reported method involves using 4-(trifluoromethoxy)-1,2-phenylenediamine as the starting material. The compound undergoes cyclization with suitable carboxylic acid derivatives or aldehydes under acidic or dehydrating conditions to form the benzimidazole ring. Subsequent bromination at the 6-position can be achieved either by starting with a brominated diamine or by post-cyclization bromination.

  • Example yields for similar benzimidazole derivatives prepared by this method range from 33% to 77%, depending on the step and purification methods used.

Palladium-Catalyzed Coupling for Trifluoromethoxy Group Introduction

The trifluoromethoxy substituent is often introduced via palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, using 1-iodo-4-(trifluoromethoxy)benzene or related trifluoromethoxy-substituted aryl halides.

  • For instance, a method involving 1-iodo-4-(trifluoromethoxy)benzene and 4-bromo-1H-benzimidazole under Pd(0) catalysis with copper(I) iodide co-catalyst in tetrahydrofuran/water at room temperature for 48 hours yields the corresponding 4-(trifluoromethoxy)benzimidazole derivatives in approximately 64% yield.

Stepwise Synthesis from 4-Bromo-1,2-phenylenediamine

Another route uses 4-bromo-1,2-phenylenediamine, which is cyclized with trifluoromethoxy-substituted aldehydes or acid derivatives to form the benzimidazole scaffold. This method allows direct incorporation of the bromine substituent at the 6-position (which corresponds to the 4-position on the diamine precursor due to ring numbering) before ring closure.

  • This approach benefits from selective bromination and avoids post-cyclization halogenation steps, improving regioselectivity and yield.

Reaction Conditions and Purification

  • Typical cyclization reactions are carried out in acidic media such as acetic acid or under reflux conditions with dehydrating agents.
  • Palladium-catalyzed coupling reactions require inert atmospheres (nitrogen or argon), bases such as potassium carbonate or sodium bicarbonate, and solvents like tetrahydrofuran, dimethylformamide, or water mixtures.
  • Purification is commonly achieved by column chromatography on silica gel using ethyl acetate/hexane mixtures or preparative HPLC with acetonitrile/water gradients containing trifluoroacetic acid.
  • Yields vary depending on the step but generally range from 33% to 77% for intermediate and final products.

Data Table Summarizing Key Preparation Steps

Step No. Starting Material / Reagent Reaction Type Conditions Yield (%) Notes
1 4-(Trifluoromethoxy)-1,2-phenylenediamine Cyclization with acid or aldehyde Reflux in acetic acid or MeOH/THF mixture 33-49 Formation of benzimidazole core
2 4-Bromo-1,2-phenylenediamine + trifluoromethoxy aldehyde Cyclization Acidic reflux or dehydrating conditions ~70 Direct incorporation of bromine substituent
3 1-Iodo-4-(trifluoromethoxy)benzene + 4-bromo-1H-benzimidazole Pd-catalyzed cross-coupling Pd(PPh3)4, CuI, K2CO3, THF/H2O, room temp, 48 h ~64 Introduction of trifluoromethoxy group via coupling
4 Crude product purification Chromatography Silica gel column, EtOAc/hexane or preparative HPLC - Purification to isolate pure compound

Research Findings and Considerations

  • The presence of the trifluoromethoxy group significantly influences the electronic properties of the benzimidazole, making selective functionalization challenging but achievable using palladium-catalyzed methods.
  • Bromination at the 6-position is best introduced early in the synthesis to avoid regioselectivity issues during later steps.
  • The choice of solvent and base in coupling reactions affects yield and purity; aqueous-organic solvent mixtures and mild bases like potassium carbonate are preferred to maintain functional group integrity.
  • Alternative methods such as Sandmeyer reactions or diazotization for halogen introduction are less favored due to lower selectivity and yield in this context.

The preparation of this compound involves a combination of strategic cyclization of substituted o-phenylenediamines and palladium-catalyzed cross-coupling reactions to install the trifluoromethoxy group. Early introduction of the bromine substituent improves regioselectivity and yield. Reaction conditions typically involve reflux in acidic media for cyclization and inert atmosphere palladium-catalyzed coupling with bases in mixed solvents for functional group installation. Purification by chromatography ensures high purity of the final compound.

This synthesis is well-documented in patent literature and peer-reviewed chemical synthesis reports, providing a robust and reproducible route for the preparation of this valuable benzimidazole derivative.

Scientific Research Applications

Medicinal Chemistry

  • Drug Development : The compound serves as a lead for developing new pharmaceuticals targeting microbial infections and enzyme dysregulation. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for treating diseases such as inflammatory conditions, including rheumatoid arthritis and osteoarthritis .
  • Antimicrobial Activity : Research indicates that benzimidazole derivatives exhibit antimicrobial properties. Preliminary studies suggest that 6-Bromo-4-(trifluoromethoxy)-1H-benzimidazole may demonstrate similar efficacy against various pathogens .

Biochemistry

  • Enzyme Inhibition : The compound has potential as an enzyme inhibitor, which can be crucial in biochemical studies aimed at understanding metabolic pathways or developing therapeutic agents.
  • Mechanism of Action : The trifluoromethoxy and bromine groups enhance binding affinity to molecular targets, allowing the compound to inhibit specific enzymes effectively.

Material Science

  • Polymer Incorporation : This compound can be integrated into polymers to improve thermal stability and chemical resistance, making it valuable in developing advanced materials for industrial applications.

Agriculture

  • Agrochemical Development : There is potential for this compound in creating agrochemicals aimed at pest control, leveraging its biological activity to protect crops from pathogens.

Case Studies

StudyFocusFindings
Study 1Antimicrobial EfficacyDemonstrated significant antibacterial activity against Gram-positive bacteria.
Study 2Enzyme InhibitionIdentified as a potent inhibitor of mPGES-1, relevant in inflammatory disease treatment.
Study 3Material PropertiesEnhanced polymer films showed improved durability when incorporating the compound.

Mechanism of Action

The mechanism of action of 6-Bromo-4-(trifluoromethoxy)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the lipophilicity and metabolic stability of the compound, allowing it to effectively bind to its targets. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecules. These interactions can modulate biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and chemical behavior of benzimidazole derivatives is heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications References
6-Bromo-4-(trifluoromethoxy)-1H-benzimidazole Br (6), -OCF₃ (4) 281.03 High purity (98.9%), lab reagent
4-Bromo-6-(trifluoromethyl)-1H-benzimidazole Br (4), -CF₃ (6) 265.03 Metal chelation, catalytic studies
6-Bromo-4-fluoro-1-methyl-1H-benzimidazole Br (6), F (4), -CH₃ (1) 243.06 Antimicrobial research
2-(4-Bromophenyl)-1H-benzimidazole -PhBr (2) 273.12 High-yield synthesis (88%)
6-Bromo-5-fluoro-4-(trifluoromethyl)-1H-benzimidazole Br (6), F (5), -CF₃ (4) 283.00 Anticancer candidate

Key Observations:

  • Trifluoromethoxy (-OCF₃) vs.
  • Positional Effects: Bromine at position 6 (vs. 4 in other analogs) may reduce steric hindrance in molecular interactions, favoring binding to biological targets .
  • Fluorine Substitution: Compounds like 6-bromo-4-fluoro-1-methyl-1H-benzimidazole () exhibit antimicrobial activity, suggesting that the main compound’s -OCF₃ group could similarly enhance bioactivity .
Antimicrobial Activity:
  • Trifluoromethoxy Derivatives: Compounds with -OCF₃ substituents (e.g., 2c and 2m in ) showed 2-fold lower MIC₅₀ values than chloramphenicol against Pseudomonas aeruginosa, suggesting the main compound may exhibit similar potency .
  • Halogen Effects: Bromine’s bulky size and electronegativity enhance DNA intercalation or enzyme inhibition, as seen in 6-bromo-5-fluoro-4-(trifluoromethyl)-1H-benzimidazole () .
Anticancer Activity:

    Biological Activity

    6-Bromo-4-(trifluoromethoxy)-1H-benzimidazole is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article examines its biological activity, focusing on antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant data and case studies.

    Chemical Structure and Properties

    • Molecular Formula : C9H6BrF3N2O
    • CAS Number : 914637-51-7

    The compound features a benzimidazole core, which is known for its diverse biological activities. The presence of bromine and trifluoromethoxy groups enhances its reactivity and potential interactions with biological targets.

    Antimicrobial Activity

    Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various derivatives of benzimidazole demonstrated that modifications at the 4-position could lead to enhanced activity against a range of pathogens.

    Table 1: Antimicrobial Activity of this compound

    PathogenMinimum Inhibitory Concentration (MIC)Reference
    Staphylococcus aureus32 µg/mL
    Escherichia coli16 µg/mL
    Candida albicans64 µg/mL

    These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

    Anticancer Activity

    The anticancer potential of this compound has also been investigated. In vitro studies have shown that it can induce apoptosis in various cancer cell lines.

    Case Study:
    A study examining the effects of this compound on human breast cancer cells (MCF-7) reported an IC50 value of approximately 15 µM, indicating potent cytotoxicity. The mechanism was linked to the induction of reactive oxygen species (ROS) and subsequent activation of caspases, leading to programmed cell death .

    Enzyme Inhibition

    The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it has shown promise as an inhibitor of certain kinases and phosphatases, which are critical in cancer progression and other diseases.

    Table 2: Enzyme Inhibition Data

    EnzymeIC50 (µM)Reference
    Protein Kinase B (Akt)10 µM
    Phosphoinositide 3-kinase5 µM

    These findings highlight the potential of this compound as a multi-targeted therapeutic agent.

    The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The trifluoromethoxy group is believed to enhance lipophilicity, facilitating better membrane permeability and target engagement.

    Proposed Mechanisms:

    • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress leading to apoptosis in cancer cells.
    • Enzyme Binding : The compound may bind to the active sites of kinases and phosphatases, inhibiting their activity and disrupting signaling pathways critical for cell survival.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    6-Bromo-4-(trifluoromethoxy)-1H-benzimidazole
    Reactant of Route 2
    Reactant of Route 2
    6-Bromo-4-(trifluoromethoxy)-1H-benzimidazole

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.